molecular formula C8H7BrF3N3S B12996783 N-(4-Bromo-3-(trifluoromethyl)phenyl)hydrazinecarbothioamide

N-(4-Bromo-3-(trifluoromethyl)phenyl)hydrazinecarbothioamide

Cat. No.: B12996783
M. Wt: 314.13 g/mol
InChI Key: BAPGMPROSSEMBY-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-(trifluoromethyl)phenyl)hydrazinecarbothioamide is a chemical compound characterized by the presence of a bromo group, a trifluoromethyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-3-(trifluoromethyl)phenyl)hydrazinecarbothioamide typically involves the reaction of 4-bromo-3-(trifluoromethyl)aniline with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated purification systems to handle large quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-(trifluoromethyl)phenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

N-(4-Bromo-3-(trifluoromethyl)phenyl)hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-(trifluoromethyl)phenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide
  • 4-Bromo-3-(trifluoromethyl)aniline
  • 4-Bromo-2-(trifluoromethyl)phenyl thiourea

Uniqueness

N-(4-Bromo-3-(trifluoromethyl)phenyl)hydrazinecarbothioamide is unique due to the presence of both a hydrazinecarbothioamide moiety and a trifluoromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H7BrF3N3S

Molecular Weight

314.13 g/mol

IUPAC Name

1-amino-3-[4-bromo-3-(trifluoromethyl)phenyl]thiourea

InChI

InChI=1S/C8H7BrF3N3S/c9-6-2-1-4(14-7(16)15-13)3-5(6)8(10,11)12/h1-3H,13H2,(H2,14,15,16)

InChI Key

BAPGMPROSSEMBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=S)NN)C(F)(F)F)Br

Origin of Product

United States

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